Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate
Overview
Description
Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group, a chloro-substituted phenyl ring, and an acetylamino group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction yields 2-{[chloro(phenyl)acetyl]amino}benzoic acid.
Esterification: The intermediate 2-{[chloro(phenyl)acetyl]amino}benzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Hydrolysis: 2-{[chloro(phenyl)acetyl]amino}benzoic acid.
Reduction: 2-{[amino(phenyl)acetyl]amino}benzoate.
Scientific Research Applications
Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the ester and amide functionalities can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[bromo(phenyl)acetyl]amino}benzoate: Similar structure but with a bromo substituent instead of chloro.
Methyl 2-{[fluoro(phenyl)acetyl]amino}benzoate: Similar structure but with a fluoro substituent instead of chloro.
Methyl 2-{[iodo(phenyl)acetyl]amino}benzoate: Similar structure but with an iodo substituent instead of chloro.
Uniqueness
Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate is unique due to the specific electronic and steric effects imparted by the chloro substituent. These effects can influence the compound’s reactivity and interactions with biological targets, making it distinct from its bromo, fluoro, and iodo analogs.
Properties
IUPAC Name |
methyl 2-[(2-chloro-2-phenylacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-21-16(20)12-9-5-6-10-13(12)18-15(19)14(17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWFLSTZUNYNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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